molecular formula C17H22F4N4O3S B10944468 N-[3-(morpholin-4-yl)propyl]-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide

N-[3-(morpholin-4-yl)propyl]-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide

Cat. No.: B10944468
M. Wt: 438.4 g/mol
InChI Key: GJDJLXCNMQHDCC-UHFFFAOYSA-N
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Description

N~1~-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a morpholine ring, a tetrafluoroethoxy group, and a hydrazinecarbothioamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of the Morpholine Derivative: Starting with a suitable morpholine derivative, such as 3-morpholinopropylamine, which can be synthesized or purchased.

    Introduction of the Tetrafluoroethoxy Group: This step involves the reaction of a suitable benzoic acid derivative with tetrafluoroethanol under acidic or basic conditions to form the tetrafluoroethoxybenzoyl intermediate.

    Coupling with Hydrazinecarbothioamide: The final step involves coupling the morpholine derivative with the tetrafluoroethoxybenzoyl intermediate in the presence of hydrazinecarbothioamide under appropriate conditions, such as in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N1-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

In industry, such compounds might be used in the development of new materials, coatings, or as intermediates in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
  • N~1~-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

The uniqueness of N1-(3-MORPHOLINOPROPYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H22F4N4O3S

Molecular Weight

438.4 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropyl)-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea

InChI

InChI=1S/C17H22F4N4O3S/c18-15(19)17(20,21)28-13-4-1-3-12(11-13)14(26)23-24-16(29)22-5-2-6-25-7-9-27-10-8-25/h1,3-4,11,15H,2,5-10H2,(H,23,26)(H2,22,24,29)

InChI Key

GJDJLXCNMQHDCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=S)NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F

Origin of Product

United States

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